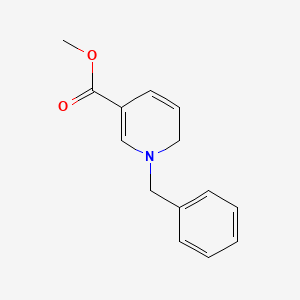
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C14H15NO3. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a benzyl group attached to the nitrogen atom of the dihydropyridine ring and a methyl ester group at the 3-position of the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate can be synthesized through a catalytic multicomponent reaction involving terminal alkynes, isocyanates, and malonates . The reaction proceeds via the formation of copper acetylides, which attack isocyanates to form propargylic amide species. These intermediates then react with malonates in the presence of t-butyl lithium (t-BuOLi) to form the desired dihydropyridine-3-carboxylate . This method is advantageous due to its broad scope, ease of implementation, and the ability to create three covalent bonds in one pot.
Industrial Production Methods
Industrial production of this compound typically involves similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the reaction and the availability of raw materials make this method suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the fully saturated piperidine derivative.
Substitution: The products depend on the nucleophile used but can include various substituted derivatives.
Applications De Recherche Scientifique
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as calcium channels . By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes. This mechanism underlies its potential use as a calcium channel blocker in the treatment of cardiovascular diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-methyl-1,2-dihydropyridine-3-carboxylate
- Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate
- 1,4-Dihydropyridine derivatives
Uniqueness
Methyl 1-benzyl-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological targets, while the methyl ester group provides a site for further chemical modifications .
Propriétés
Numéro CAS |
71127-33-8 |
|---|---|
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
methyl 1-benzyl-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-8,11H,9-10H2,1H3 |
Clé InChI |
ATSNIEUEJQAIDJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN(CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















